Bifeprofen

概要

説明

Bifeprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is used to reduce pain, fever, and inflammation. It is chemically related to other NSAIDs such as ibuprofen and naproxen. This compound works by inhibiting the synthesis of prostaglandins, which are chemicals in the body that cause inflammation, pain, and fever.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bifeprofen typically involves several steps starting from isobutylbenzene. One common method includes the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride to form 4-isobutylacetophenone. This intermediate is then subjected to a Darzens reaction with ethyl chloroacetate to form an epoxide, which is subsequently hydrolyzed to yield 2-(4-isobutylphenyl)propionic acid, the active ingredient in this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow chemistry to enhance efficiency and yield. This method allows for better control over reaction conditions and reduces the formation of by-products. The key steps involve the same reactions as in laboratory synthesis but are optimized for large-scale production .

化学反応の分析

Types of Reactions

Bifeprofen undergoes several types of chemical reactions, including:

Esterification: The carboxylic acid group of this compound can react with alcohols in the presence of an acid catalyst to form esters.

Salt Formation: this compound can form salts with bases, which can improve its solubility and absorption.

Halogenation: The aromatic ring of this compound can undergo halogenation reactions to form halogenated derivatives.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

Salt Formation: Involves bases like sodium hydroxide or potassium hydroxide.

Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Esterification: Forms esters of this compound.

Salt Formation: Forms sodium or potassium salts of this compound.

Halogenation: Forms halogenated derivatives of this compound.

科学的研究の応用

Bifeprofen has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and reactions of NSAIDs.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Studied for its efficacy in treating various inflammatory conditions and pain management.

Industry: Used in the formulation of pharmaceutical products for pain relief and anti-inflammatory purposes.

作用機序

Bifeprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever. The inhibition of COX-2 is primarily responsible for its anti-inflammatory effects, while inhibition of COX-1 can lead to gastrointestinal side effects .

類似化合物との比較

Similar Compounds

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: An NSAID that is often used for its longer duration of action compared to ibuprofen.

Ketoprofen: An NSAID with similar mechanisms of action but different pharmacokinetic properties.

Uniqueness of Bifeprofen

This compound is unique in its specific chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. Its synthesis and reactions also provide unique opportunities for chemical modifications and the development of new derivatives .

生物活性

Bifeprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class. It is primarily used for its analgesic and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain, and their synthesis is upregulated in inflammatory conditions. By inhibiting COX-1 and COX-2, this compound reduces the production of these inflammatory mediators, leading to decreased pain and inflammation.

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : this compound is rapidly absorbed after oral administration with peak plasma concentrations occurring within 1-2 hours.

- Distribution : It is widely distributed throughout the body and has a high protein binding rate (approximately 99%).

- Metabolism : The drug undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : this compound and its metabolites are excreted mainly via urine.

Anti-inflammatory Effects

This compound has been shown to effectively reduce inflammation in various animal models. A study demonstrated significant reductions in paw edema in rats induced by carrageenan, indicating its potent anti-inflammatory activity .

Analgesic Effects

In clinical settings, this compound has been effective in managing pain associated with conditions such as osteoarthritis and rheumatoid arthritis. A randomized controlled trial reported that patients receiving this compound experienced a significant reduction in pain scores compared to those receiving a placebo .

Inhibition of Cytochrome P450 Enzymes

Recent studies have highlighted the potential of this compound to inhibit cytochrome P450 enzymes, particularly CYP2C9. This inhibition can have implications for drug-drug interactions when this compound is co-administered with other medications metabolized by this enzyme. In vitro studies showed that this compound had an IC50 value indicating moderate inhibition of CYP2C9 activity .

Case Study 1: Osteoarthritis Management

A clinical study involving patients with osteoarthritis demonstrated that those treated with this compound showed improved joint function and reduced pain levels over a 12-week period compared to a control group. The study reported an average reduction in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) score by 40% in the treatment group .

Case Study 2: Drug Interaction Analysis

In a case report analyzing drug interactions, a patient taking warfarin experienced increased INR levels when co-administered with this compound. This highlights the importance of monitoring patients for potential interactions due to this compound's inhibitory effects on CYP2C9 .

Summary Table of Biological Activities

特性

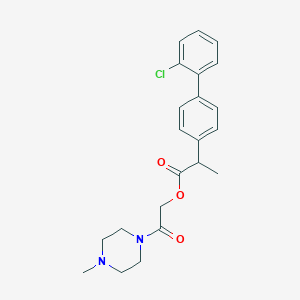

IUPAC Name |

[2-(4-methylpiperazin-1-yl)-2-oxoethyl] 2-[4-(2-chlorophenyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3/c1-16(22(27)28-15-21(26)25-13-11-24(2)12-14-25)17-7-9-18(10-8-17)19-5-3-4-6-20(19)23/h3-10,16H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBNNXAIXQVUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)OCC(=O)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869481 | |

| Record name | Bifeprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108210-73-7 | |

| Record name | Bifeprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108210737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifeprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFEPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9973I7EX5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。